molecular formula C9H6ClIO B11838063 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

Katalognummer: B11838063
Molekulargewicht: 292.50 g/mol
InChI-Schlüssel: WJZUOUBSMBLDIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. The presence of chlorine and iodine atoms in the structure of this compound makes it a halogenated indenone, which can exhibit unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The process typically includes the following steps:

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective halogenation of the desired positions on the indenone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-ol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of substituted indenone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. Its halogenated structure allows for further functionalization, making it valuable in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules. Its halogen atoms may enhance the biological activity of the resulting compounds, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, 7-Ch

Eigenschaften

Molekularformel

C9H6ClIO

Molekulargewicht

292.50 g/mol

IUPAC-Name

7-chloro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2

InChI-Schlüssel

WJZUOUBSMBLDIS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.